molecular formula C8H17NO2 B12096238 (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol

(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol

Cat. No.: B12096238
M. Wt: 159.23 g/mol
InChI Key: HWOVXSYKAXNDRJ-UHFFFAOYSA-N
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Description

((3S,5S)-5-Isopropylmorpholin-3-yl)methanol: is a chiral compound with a morpholine ring substituted at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods: Industrial production of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

Chemistry: ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.

Biology: The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

Industry: In the industrial sector, ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol can be used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets and pathways to exert its effects.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the isopropyl and hydroxymethyl groups.

    N-Methylmorpholine: A morpholine derivative with a methyl group at the nitrogen atom.

    N-Isopropylmorpholine: A morpholine derivative with an isopropyl group at the nitrogen atom.

Uniqueness: ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties compared to other morpholine derivatives.

Properties

IUPAC Name

(5-propan-2-ylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)8-5-11-4-7(3-10)9-8/h6-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVXSYKAXNDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCC(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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